molecular formula C12H16INO B8396776 N-Ethyl-3-(4-iodo-phenyl)-2-methyl-propionamide

N-Ethyl-3-(4-iodo-phenyl)-2-methyl-propionamide

Cat. No. B8396776
M. Wt: 317.17 g/mol
InChI Key: FYUYBJFCEUAAPU-UHFFFAOYSA-N
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Patent
US08877754B2

Procedure details

To 0.17 mg (0.59 mmol) 3-(4-iodo-phenyl)-2-methyl-propionic acid (XI.5) in 1 mL DMF, 0.28 mg (0.88 mmol) TBTU and 0.50 mL (2.9 mmol) DIPEA are added. The mixture is stirred for 15 min at rt. After that time, 106 mg (2.34 mmol) ethylamine are added and the mixture is stirred for 12 h at rt. After that time, the solvent is evaporated and the residue is purified by HPLC (Waters Xbridge 5 μm; eluent A: water+0.3% NH4OH, eluent B: MeOH) to yield the desired product.
Quantity
0.17 mg
Type
reactant
Reaction Step One
Name
Quantity
0.28 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]([CH3:13])[C:10]([OH:12])=O)=[CH:4][CH:3]=1.CN(C(O[N:22]1N=N[C:24]2C=CC=C[C:23]1=2)=[N+](C)C)C.[B-](F)(F)(F)F.CCN(C(C)C)C(C)C.C(N)C>CN(C=O)C>[CH2:23]([NH:22][C:10](=[O:12])[CH:9]([CH3:13])[CH2:8][C:5]1[CH:4]=[CH:3][C:2]([I:1])=[CH:7][CH:6]=1)[CH3:24] |f:1.2|

Inputs

Step One
Name
Quantity
0.17 mg
Type
reactant
Smiles
IC1=CC=C(C=C1)CC(C(=O)O)C
Name
Quantity
0.28 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
0.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
106 mg
Type
reactant
Smiles
C(C)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 12 h at rt
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After that time, the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is purified by HPLC (Waters Xbridge 5 μm; eluent A: water+0.3% NH4OH, eluent B: MeOH)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)NC(C(CC1=CC=C(C=C1)I)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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